Furo[3,2-c]pyridin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-4-10-7-1-2-8-3-5(6)7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOMUBDULVFFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557281 | |
| Record name | Furo[3,2-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119293-04-8 | |
| Record name | Furo[3,2-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Furo 3,2 C Pyridine Scaffold As a Pharmacophore and Synthetic Target
The furo[3,2-c]pyridine (B1313802) nucleus is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. This versatility has led to the development of numerous derivatives with a wide range of pharmacological activities.
The significance of the furo[3,2-c]pyridine scaffold lies in its ability to serve as a bioisostere for other important heterocyclic systems, such as benzofurans, quinolines, and isoquinolines, which are present in many biologically active compounds. researchgate.netresearchgate.net This structural similarity allows medicinal chemists to fine-tune the pharmacological properties of a lead compound by replacing a part of its structure with the furo[3,2-c]pyridine ring system.
Derivatives of the furo[3,2-c]pyridine scaffold have demonstrated a remarkable array of biological activities, including:
Antipsychotic Activity: Certain furo[3,2-c]pyridine derivatives have shown potential as antipsychotic agents. nih.govacs.org These compounds exhibit significant activity in blocking apomorphine-induced behaviors in animal models, suggesting an interaction with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
Anticancer Activity: The furo[3,2-c]pyridine framework is a key component in compounds with cytotoxic properties against various cancer cell lines. mdpi.comresearchgate.net These derivatives can modulate critical signaling pathways involved in cell proliferation and survival. researchgate.net
Kinase Inhibition: The furo[3,2-b]pyridine (B1253681) core, a closely related isomer, has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). bohrium.com This highlights the potential of the broader furopyridine family in targeting protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. bohrium.com
JAK2 Inhibition: Tetrahydrofuro[3,2-c]pyridine derivatives have been developed as potent inhibitors of Janus kinase 2 (JAK2), with some compounds showing superior in vitro activity compared to existing drugs like tofacitinib. beilstein-journals.org
Antimicrobial and Anti-inflammatory Activity: Various furo[3,2-c]pyridine derivatives have exhibited moderate to good antimicrobial activity against bacteria and fungi. consensus.app Additionally, some compounds have shown anti-inflammatory properties. researchgate.netontosight.ai
GPR119 Agonism: 6-Aminofuro[3,2-c]pyridin-3(2H)-one has been identified as a promising scaffold for the development of G protein-coupled receptor 119 (GPR119) agonists, which are being investigated as a potential treatment for type 2 diabetes. nih.gov
The diverse biological profile of the furo[3,2-c]pyridine scaffold has made it a highly attractive target for synthetic chemists. The development of efficient and versatile synthetic methodologies to access this core structure and its derivatives is an active area of research. researchgate.netacs.orgresearchgate.netbohrium.com
Chemical Transformations and Reactivity Profiles of Furo 3,2 C Pyridin 3 2h One Derivatives
Functionalization and Derivativatization Strategies
The strategic functionalization of the furo[3,2-c]pyridin-3(2H)-one ring system is crucial for modulating its physicochemical properties and biological activities. Key strategies include reactions at the nitrogen atom, transformation of the carbonyl group, and substitution at various positions on the heterocyclic rings.
The nitrogen atom of the pyridinone ring in this compound derivatives is a common site for alkylation. N-methylation of Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridin-1(2H)-one can be achieved using sodium hydride (NaH) to deprotonate the nitrogen, followed by treatment with methyl iodide, yielding the N-methylated product. semanticscholar.org This reaction introduces a methyl group onto the pyridine (B92270) nitrogen. semanticscholar.orgdistantreader.org Similarly, 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one has been synthesized by reacting the corresponding pyridone with methyl iodide under phase-transfer catalysis (PTC) conditions. researchgate.net
| Starting Material | Reagents | Product | Reference |
| Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridin-1(2H)-one | 1. NaH 2. Methyl iodide | 2-Methyl Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridin-1-one | semanticscholar.org |
| 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one | Methyl iodide, PTC | 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one | researchgate.net |
| Furo[2',3':4,5]pyrrolo[1,2-d] Current time information in Oskarshamn, SE.smolecule.comchemicalpapers.comtriazin-8(7H)-one | Alkyl halides (CH3I, n-C6H9Br, ClCH2COOEt), NaH | 7-Alkyl[2',3':4,5]pyrrolo[1,2-d] Current time information in Oskarshamn, SE.smolecule.comchemicalpapers.comtriazin-8(7H)-ones | semanticscholar.org |
The carbonyl group of the pyridinone ring can be converted to a thiocarbonyl group through thionation reactions, typically using reagents like phosphorus pentasulfide (P4S10) or Lawesson's reagent. For instance, the reaction of Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridin-1(2H)-one with an excess of P4S10 results in the corresponding thione. semanticscholar.org This transformation is a key step in the synthesis of various sulfur-containing derivatives. distantreader.org The resulting thiones can be further functionalized, for example, through methylation with methyl iodide to yield methylsulfanyl derivatives. semanticscholar.orgdistantreader.org
| Starting Material | Reagent | Product | Reference |
| Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridin-1(2H)-one | P4S10 | Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridin-1(2H)-thione | semanticscholar.org |
| 2-Substituted furo[3,2-c]pyridine-4(5H)-ones | P2S5 | 2-Substituted furo[3,2-c]pyridine-4(5H)-thiones | distantreader.org |
| Methyl N-acetylfuro[3,2-b]pyrrole-5-carboxylate | P2S5 | Methyl N-acetyl-4-thioxofuro[3,2-b]pyrrole-5-carboxylate | semanticscholar.org |
Halogenation of the this compound system, followed by nucleophilic substitution of the halogen, is a common strategy for introducing a wide range of functional groups. The pyridone can be converted to a chloro derivative using phosphorus oxychloride (POCl3). distantreader.orgresearchgate.net This chloroderivative serves as a versatile intermediate. For example, 1-chloro Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine, synthesized from the corresponding pyridone, readily undergoes nucleophilic substitution with secondary amines like piperidine, morpholine, and pyrrolidine (B122466) to yield 1-amino-substituted derivatives. semanticscholar.orgdistantreader.org
| Starting Material | Reagent | Intermediate | Nucleophile | Final Product | Reference |
| Furo[3,2-c]pyridin-4(5H)-one | POCl3 | 4-Chlorofuro[3,2-c]pyridine | Secondary amines | 4-Amino-substituted furo[3,2-c]pyridines | distantreader.org |
| Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridin-1(2H)-one | POCl3 | 1-Chloro Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine | Piperidine, Morpholine, Pyrrolidine | 1-(Piperidin-1-yl) Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine, etc. | semanticscholar.org |
The Reissert-Henze reaction provides a method for introducing a cyano group onto the pyridine ring of furo[3,2-c]pyridine (B1313802) derivatives. This reaction typically involves the N-oxidation of the pyridine nitrogen, followed by treatment with a cyanide source, such as potassium cyanide (KCN), in the presence of an acylating agent like benzoyl chloride. researchgate.netresearchgate.net For instance, furo[3,2-c]pyridine N-oxides react with benzoyl chloride and KCN to produce furo[3,2-c]pyridine-4-carbonitriles. researchgate.net Similarly, this reaction has been applied to Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine-2-oxide to yield the corresponding 1-carbonitrile derivative. researchgate.net The resulting carbonitriles can be further hydrolyzed to carboxylic acids or amides. distantreader.org
| Starting Material | Reagents | Product | Reference |
| Furo[3,2-c]pyridine N-oxides | Benzoyl chloride, KCN | Furo[3,2-c]pyridine-4-carbonitriles | researchgate.net |
| 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-oxide | Benzoyl chloride, KCN | 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine-1-carbonitrile | researchgate.net |
| Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridin-1-oxide | Benzoyl chloride, KCN | Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridin-1-carbonitrile | chemicalpapers.com |
Nucleophilic Substitution Reactions
As mentioned in the halogenation section, chloro-substituted furo[3,2-c]pyridines are excellent substrates for nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. For example, 4-chlorofuro[3,2-c]pyridines react with sodium alkoxides to give the corresponding 4-alkoxy derivatives and with sodium methylthiolate to yield methylsulfanyl derivatives. distantreader.org These reactions significantly expand the diversity of accessible furo[3,2-c]pyridine derivatives.
| Substrate | Nucleophile | Product | Reference |
| 4-Chlorofuro[3,2-c]pyridines | Sodium alkoxides | 4-Alkoxyfuro[3,2-c]pyridines | distantreader.org |
| 4-Chlorofuro[3,2-c]pyridines | Sodium methylthiolate | 4-(Methylsulfanyl)furo[3,2-c]pyridines | distantreader.org |
| 1-Chloro Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine | Secondary heterocyclic amines | 1-Amino-substituted Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridines | distantreader.org |
Cycloaddition Reactions
Furo[3,2-c]pyridine derivatives can participate in cycloaddition reactions to form more complex, polycyclic systems. A notable example is the 1,3-dipolar cycloaddition of zwitterionic furo[3,2-c]pyridinium N-imides. These N-imides, generated in situ from the corresponding N-aminofuro[3,2-c]pyridinium salts, react with dipolarophiles like dimethyl butynedioate or ethyl propiolate to afford furo[3,2-c]pyrazolo[1,5-a]pyridine derivatives. researchgate.netresearchgate.netgrafiati.com This strategy provides an efficient route to novel fused heterocyclic systems.
| Furo[3,2-c]pyridine Derivative | Dipolarophile | Product | Reference |
| Zwitterionic furo[3,2-c]pyridinium N-imides | Dimethyl butynedioate | Dimethyl furo[3,2-c]pyrazolo[1,5-a]pyridine-dicarboxylate | researchgate.netgrafiati.com |
| Zwitterionic furo[3,2-c]pyridinium N-imides | Ethyl propiolate | Ethyl furo[3,2-c]pyrazolo[1,5-a]pyridine-carboxylate | researchgate.netgrafiati.com |
| Zwitterionic N-imid of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine | Dimethyl but-2-ynedionate | Dimethyl 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyrazolo[1,5-a]pyridine-dicarboxylate | researchgate.net |
Structure Activity Relationship Sar Studies of Furo 3,2 C Pyridin 3 2h One Derivatives
Impact of Substituent Position and Nature on Biological Activity
Research into arylpiperazine derivatives of the furo[3,2-c]pyridine (B1313802) core has shown that this scaffold has potential for developing antipsychotic agents. nih.gov The key to this activity appears to lie in the nature of the substituent attached to the pyridine (B92270) nitrogen and other positions on the heterocyclic core.
Studies have revealed that appending an arylpiperazine moiety via a tetramethylene (four-carbon) chain to the furo[3,2-c]pyridine ring system can lead to compounds with significant affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors. nih.gov The interaction with these receptors is a key mechanism for many antipsychotic drugs. While these specific studies did not focus on the Furo[3,2-c]pyridin-3(2H)-one core, they underscore the importance of a nitrogen-containing substituent, such as piperazine (B1678402), connected by an appropriate linker.
Key findings from related furo[3,2-c]pyridine derivatives include:
Arylpiperazine Moiety: The nature of the aryl group on the piperazine ring is critical. Different substitutions on this terminal ring can modulate receptor affinity and selectivity.
Linker Length: A tetramethylene chain was found to be effective in connecting the furo[3,2-c]pyridine core to various imide rings, suggesting an optimal distance and flexibility is required for receptor binding. nih.gov
While direct SAR data for this compound is limited, research on the isomeric Furo[3,2-c]pyridin-4(5H)-one scaffold in the context of anticancer activity offers valuable parallels. In a series of these isomers designed as cytotoxic agents against esophageal cancer, specific substitutions led to a compound ("4c") with exceptionally high efficacy, achieving a 99% inhibition of cancer cell growth at certain concentrations. mdpi.com This highlights that even minor changes in substituent patterns on the furopyridinone core can dramatically impact biological outcomes.
General principles for pyridine derivatives suggest that the presence and positioning of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, whereas the addition of bulky groups or halogens may have the opposite effect. nih.gov
Table 1: SAR Insights from Furo[3,2-c]pyridine Analogs
| Scaffold/Derivative | Substituent Type | Apparent Impact on Biological Activity | Target/Activity |
|---|---|---|---|
| Furo[3,2-c]pyridine | Arylpiperazine via tetramethylene chain | Potent affinity for serotonin 5-HT1 and 5-HT2 receptors nih.gov | Potential Antipsychotic |
| Furo[3,2-c]pyridine | Various imide rings (as terminal groups) | Significant activity in behavioral models of antipsychotic efficacy nih.gov | Potential Antipsychotic |
Conformational Analysis and its Correlation with Biological Response
Conformational analysis, which examines the three-dimensional shape of a molecule, is crucial for understanding how a drug binds to its biological target. For this compound derivatives, specific conformational studies that directly correlate molecular shape with biological response are not extensively documented in publicly available literature.
However, the importance of molecular conformation is well-established. The spatial arrangement of substituents dictates how the molecule fits into the binding pocket of a receptor or enzyme. For the furo[3,2-c]pyridine derivatives with potential antipsychotic activity, the flexibility of the tetramethylene linker and the relative orientation of the terminal arylpiperazine and imide rings are critical for optimal interaction with serotonin and dopamine (B1211576) receptors. nih.gov
Mechanistic Investigations of Reactions Involving Furo 3,2 C Pyridin 3 2h One Systems
Elucidation of Reaction Mechanisms
The construction of the furo[3,2-c]pyridine (B1313802) core can be accomplished through several distinct mechanistic pathways, often initiated by the strategic choice of catalysts and starting materials.
Acid-catalyzed tandem reactions provide an efficient route to furo[3,2-c]quinolones, a related class of compounds. One such mechanism involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with specific propargylic alcohols. rsc.org This process is believed to proceed through an initial Friedel–Crafts-type alkylation, followed by a 5-exo-dig ring closure sequence to afford the final fused heterocyclic product in moderate to high yields. rsc.org
Another investigated mechanism involves an Et3N-induced demethylation-annulation of 3-alkynyl-4-methoxy-2-pyridones. acs.org Evidence suggests this transformation proceeds via an SN2 dealkylation of the methoxy (B1213986) group by triethylamine, which creates a pyridin-4-olate (B372684) anion. This intermediate then undergoes an intramolecular anionic cyclization onto the adjacent alkyne, forming the furan (B31954) ring of the furo[3,2-c]pyridin-4-one system. acs.org
Cascade reactions initiated by palladium-copper catalysis also offer a robust method for synthesis. In one example, the reaction of 4-hydroxy-3-iodopyridine with terminal alkynes triggers a Sonogashira coupling. clockss.org This is immediately followed by a base-induced 5-endo-dig cyclization where the pyridinolic oxygen attacks the newly installed alkyne moiety, efficiently forming the furan ring in a single pot. clockss.org
Furthermore, the formation of more complex naphthofuro[3,2-c]quinoline-triones has been mechanistically described. The reaction between 4-hydroxy-quinoline-2-ones and 2,3-dichloro-1,4-naphthoquinone is proposed to begin with a nucleophilic attack from the quinolone onto the naphthoquinone. nih.gov Subsequent elimination of HCl, facilitated by a base like pyridine (B92270), is followed by a second intramolecular nucleophilic attack from the oxygen lone pair onto a vinylic carbon, leading to the Zwitter ionic intermediate. A final elimination of a second HCl molecule yields the fused furo[3,2-c]quinoline (B8618731) product. nih.gov
| Reaction Type | Key Steps | Starting Materials | Catalyst/Reagent | Ref. |
| Acid-Catalyzed Tandem Reaction | Friedel–Crafts-type alkylation; 5-exo-dig cyclization | 4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | Acid | rsc.org |
| Demethylation-Annulation | SN2 demethylation; Anionic cyclization | 3-Alkynyl-4-methoxy-2-pyridones | Et3N | acs.org |
| Sonogashira/Cyclization Cascade | Sonogashira coupling; 5-endo-dig cyclization | 4-Hydroxy-3-iodopyridine, Terminal alkynes | Pd/Cu, Base | clockss.org |
| Nucleophilic Annulation | Nucleophilic attack; Double HCl elimination | 4-Hydroxy-quinoline-2-ones, 2,3-dichloro-1,4-naphthoquinone | Pyridine | nih.gov |
Anion Relay Chemistry Mechanisms
Anion Relay Chemistry (ARC) has emerged as a powerful strategy for the construction of complex molecules, including furo[3,2-c]pyridinones, by enabling the transfer of an anionic charge through a molecule to trigger sequential bond formations.
A notable example is the aza-oxy-carbanion relay, which utilizes 1-cinnamoylcyclopropanecarboxamides to react with various electrophiles. acs.org This represents a pioneering use of anion relay chemistry proceeding through a non-Brook rearrangement. The sequence involves a tandem Michael addition, the ring opening of the cyclopropane (B1198618), recyclization, carbanion migration, and finally, trapping by an electrophile to furnish the bicyclic furo[3,2-c]pyridinone structure. acs.org
Detailed mechanistic insights into a related process have been provided by density functional theory (DFT) investigations. rsc.org In the NaH-promoted reaction of benzaldehyde (B42025) and 1-cinnamoylcyclopropanecarboxamides, the effective anion relay follows an N → Cα → O pathway. rsc.org The mechanism unfolds over five primary steps:
Deprotonation
Aza-Michael addition
Electrophilic addition
NaOH elimination
A concerted ring-opening and recyclization step
The final concerted step is identified as rate-determining, with a calculated energy barrier of 30.2 kcal mol−1. rsc.org The study highlighted the cooperative role of water, DMSO, and the Na+ counterion in facilitating the reaction. rsc.org
Anion relay has also been employed in a [3+3]-annulation reaction between active methylene (B1212753) isocyanides and conjugated ene-yne-ketones to produce furo[3,2-c]pyridine derivatives. researchgate.net This transformation involves a sequential cascade of through-bond and through-space anion relay, initiated by an intermolecular Michael addition, ultimately forming three new bonds and two rings from acyclic precursors. researchgate.net A multi-component anion relay cascade has also been developed using 1-acetylcyclopropanecarboxamides, aldehydes, and acrylonitrile (B1666552) to construct biscyanoethylated furo[3,2-c]-pyridinones. electronicsandbooks.com This one-pot process involves an aldol (B89426) condensation, multiple Michael additions, a 1,3-H shift, and the ring opening of cyclopropane followed by recyclization, forming up to five new bonds. electronicsandbooks.com
| Relay Type | Key Mechanistic Steps | Precursors | Key Features | Ref. |
| Aza-Oxy-Carbanion Relay | Michael addition; Cyclopropane ring-opening; Recyclization | 1-Cinnamoylcyclopropanecarboxamides, Electrophiles | First example via non-Brook rearrangement | acs.org |
| N → Cα → O Relay | Deprotonation; Aza-Michael addition; Ring-opening/Recyclization | Benzaldehyde, 1-Cinnamoylcyclopropanecarboxamides | Rate-determining step identified by DFT | rsc.org |
| [3+3] Annulation Cascade | Michael addition; Through-bond & through-space relay | Active methylene isocyanides, Ene-yne-ketones | Forms two rings and three new bonds | researchgate.net |
| Multi-component Cascade | Aldol condensation; Multiple Michael additions; Ring-opening | 1-Acetylcyclopropanecarboxamides, Aldehydes, Acrylonitrile | One-pot formation of five new bonds | electronicsandbooks.com |
Photochemical Reaction Mechanisms
Photochemistry offers an alternative approach to accessing the furo[3,2-c]pyridine skeleton under mild conditions. The synthesis of furo[3,2-c]pyridines has been achieved via the photocyclization of 3-furylalkene imines in an acidic medium. unirioja.es
The proposed mechanism for this transformation involves the irradiation of the imine precursor, which is thought to promote the molecule to an electronically excited state. In this state, an electrocyclic reaction is facilitated, leading to the closure of the new ring. Subsequent aromatization, likely involving the elimination of a proton, yields the final, stable furo[3,2-c]pyridine heterocycle. unirioja.es This method is part of a more general approach for synthesizing various fused pyridine systems, including pyrrolo- and thienopyridines, by selecting the appropriate five-membered heterocyclic starting material. unirioja.es
| Reaction | Precursor | Conditions | Proposed Mechanism | Ref. |
| Photocyclization | 3-Furylalkene imines | Irradiation, Acidic medium | Excited-state electrocyclization followed by aromatization | unirioja.es |
Biological Activities and Pharmacological Relevance of Furo 3,2 C Pyridine Based Compounds Excluding Clinical Trial Data and Toxicity
Studies on Antileukemia Activity
Derivatives of the tricyclic furo[3,2-c]quinoline (B8618731) skeleton have demonstrated significant potential as antileukemia agents. mdpi.com In vitro evaluations of a series of newly synthesized benzofuro[3,2-c]quinoline derivatives against the MV-4-11 acute myelocytic leukemia (AML) cell line revealed potent cytotoxic activity. mdpi.comnih.gov
Several compounds from this class exhibited IC₅₀ values in the sub-micromolar to low micromolar range. For instance, compound 2e was identified as the most active, with an IC₅₀ of 0.17 µM against MV-4-11 cells. mdpi.com Further studies on the selectivity of these compounds indicated that they are significantly less toxic to normal human peripheral blood mononuclear cells (PBMCs) compared to the leukemia cells. Compound 2e showed a high selectivity index of 79.5, suggesting a favorable therapeutic window. mdpi.com The potent activity of these compounds highlights the promise of the benzofuro[3,2-c]quinoline scaffold for the development of novel treatments for leukemia. mdpi.comnih.gov
Table 2: Antileukemia Activity of Benzofuro[3,2-c]quinoline Derivatives against MV-4-11 Cells
| Compound | IC₅₀ (µM) in MV-4-11 Cells | IC₅₀ (µM) in PBMCs | Selectivity Index (SI) |
| 2e | 0.17 | 13.51 | 79.5 |
| 2p | 0.21 | 10.23 | 48.7 |
| 2q | 0.28 | 11.54 | 41.2 |
| 2u | 0.35 | 9.87 | 28.2 |
Data from in vitro evaluation of benzofuro[3,2-c]quinoline derivatives. mdpi.com
Research as Neuroprotective Agents
The furo[3,2-c]pyridine (B1313802) scaffold is also a component of molecules investigated for neuroprotective properties. A specific tricyclic furo[3,2-c]quinoline derivative has been identified as a neuroprotective agent. mdpi.com While detailed mechanistic studies on this specific compound are emerging, related furopyridine structures have been explored for their role in neuroprotection, often through the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov For instance, research on α7 nAChR agonists has shown that these agents can protect neurons and reduce microglial activation in models of brain excitotoxicity, suggesting a potential therapeutic avenue for neurodegenerative diseases. nih.gov The investigation of furopyridines as neuroprotective agents is an active area of research, with potential applications in conditions like Alzheimer's disease. nih.gov
Antiproliferative Activity in Cell-Based Assays
Compounds featuring the furo[3,2-c]pyridine core and its isomers have demonstrated broad antiproliferative activity across a variety of human cancer cell lines. mdpi.comresearchgate.net For example, certain 4-anilinofuro[3,2-c]quinoline derivatives have shown potent and selective inhibitory activities against renal (UO-31) and melanoma (UACC-257, UACC-62) cancer cell lines, with GI₅₀ values in the nanomolar range (<0.01 to 0.04 µM). researchgate.net
A series of furan (B31954)–pyridinone compounds synthesized from 3-furan-carboxylic acid were investigated for their activity against esophageal cancer cell lines (KYSE70 and KYSE150). One derivative, 4c , was particularly effective, showing over 99% inhibition of cell growth and exhibiting an IC₅₀ value of 0.655 µg/mL after 48 hours. mdpi.com In another study, furopyridine derivatives were evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2), with several compounds showing significant cytotoxicity against HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines. nih.govresearchgate.net The IC₅₀ values for these compounds often fell within the range of 19 to 70 µM, demonstrating broad-spectrum antiproliferative potential. nih.govresearchgate.netmdpi.com
Table 3: Antiproliferative Activity of Furo[3,2-c]pyridine and Related Derivatives
| Compound/Derivative Class | Cell Line | Activity (IC₅₀ / GI₅₀) |
| 4-Anilinofuro[3,2-c]quinoline (14a) | UO-31 (Renal) | 0.03 µM |
| UACC-257 (Melanoma) | <0.01 µM | |
| UACC-62 (Melanoma) | <0.01 µM | |
| Furan–pyridinone (4c) | KYSE150 (Esophageal) | 0.655 µg/mL (48h) |
| Furopyridine Derivative (14) | HCT-116 (Colon) | 31.3 µM |
| MCF-7 (Breast) | 19.3 µM | |
| HepG2 (Liver) | 22.7 µM | |
| A549 (Lung) | 36.8 µM |
Data compiled from various studies on the antiproliferative effects of furopyridine derivatives. researchgate.netmdpi.comnih.gov
Research on Topoisomerase Inhibitory Activity
The furo[3,2-c]pyridine skeleton is integral to compounds that have been investigated as topoisomerase inhibitors, which are crucial targets in cancer chemotherapy. mdpi.com Computational studies initially suggested that a furo[3,2-c]quinoline might act as a potential topoisomerase-II inhibitor. mdpi.com Subsequent experimental work on 2,4-diaryl benzofuro[3,2-b]pyridine derivatives (isomers of the [3,2-c] fusion) confirmed this hypothesis. researchgate.net
In vitro assays demonstrated that several of these compounds exhibit significant topoisomerase II inhibitory activity. researchgate.net Specifically, compounds where a 2-furyl group was present at either the 2- or 4-position of the central pyridine (B92270) ring were potent inhibitors. At a concentration of 100 µM, compounds 8, 12, 13, and 14 showed inhibitory activity ranging from 81.1% to 90.4%, which is comparable to or greater than the well-known topoisomerase II inhibitor etoposide. researchgate.net Some of these derivatives also displayed dual inhibitory activity against both topoisomerase I and II. acs.org These findings identify the furo[3,2-c]pyridine framework as a valuable scaffold for the design of new anticancer agents that function by disrupting DNA topology. researchgate.netacs.orgrsc.org
Table 4: Topoisomerase II Inhibitory Activity of Benzofuro[3,2-b]pyridine Derivatives
| Compound | Inhibition of Topoisomerase II (%) at 100 µM |
| 8 | 81.1 - 90.4 |
| 12 | 81.1 - 90.4 |
| 13 | 81.1 - 90.4 |
| 14 | 81.1 - 90.4 |
| Etoposide (Control) | 73.1 |
Data from a study on 2,4-diaryl benzofuro[3,2-b]pyridine derivatives. researchgate.net
Kinase Inhibitory Activity (e.g., JAK2, CDK2, CLKs, CK1)
The furo[3,2-c]pyridine scaffold and its isomers have been extensively explored as a basis for potent and selective kinase inhibitors. nih.govmdpi.com Cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle, have been a particular focus. A number of furopyridine derivatives have shown significant inhibitory activity against CDK2/cyclin A2. nih.govnih.gov For instance, in a study of new pyrazolo[3,4-b]pyridines, which share structural similarities, compounds 7b and 12f displayed potent CDK2 inhibition with IC₅₀ values of 0.46 µM and 0.27 µM, respectively. bohrium.com Another study identified a furopyridine derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14 ), as a good CDK2 inhibitor with an IC₅₀ of 0.93 µM. nih.govnih.gov
Beyond CDKs, the furo[3,2-b]pyridine (B1253681) core has been identified as a privileged scaffold for developing highly selective inhibitors of other kinases, such as cdc-like kinases (CLKs) and HIPK. nih.gov This highlights the versatility of the furopyridine framework in designing inhibitors for a range of kinases implicated in various diseases. bohrium.commdpi.comnih.gov
Table 5: CDK2 Inhibitory Activity of Furopyridine and Related Derivatives
| Compound | Target Kinase | IC₅₀ (µM) |
| Furopyridine Derivative (14) | CDK2/cyclin A2 | 0.93 |
| Pyrazolopyridine (7b) | CDK2 | 0.46 |
| Pyrazolopyridine (12f) | CDK2 | 0.27 |
| Roscovitine (Reference) | CDK2/cyclin A2 | ~0.39 - 1.41 |
Data compiled from studies on furopyridine and pyrazolopyridine derivatives. nih.govnih.govbohrium.com
Receptor Agonist/Antagonist Profiling (e.g., κ-opioid, Melatonin (B1676174) MT1/MT2, Serotonin (B10506), Dopamine (B1211576) D2, α1/α2 Receptors)
Derivatives of furo[3,2-c]pyridine have been synthesized and evaluated for their activity at various G protein-coupled receptors (GPCRs), demonstrating their potential as modulators of key signaling pathways.
Melatonin Receptors (MT1/MT2): The furo[3,2-c]pyridine scaffold has been successfully utilized to develop potent melatonin receptor agonists. By screening various tricyclic cores, researchers identified 8,9-dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridine as a highly efficient scaffold. Optimization of this core led to compound 4d , a potent MT1/MT2 agonist with Kᵢ values of 0.062 nM for MT1 and 0.420 nM for MT2. nih.gov Other related furo[3,2-b]pyridine derivatives have also been explored, yielding compounds with high selectivity for the MT2 receptor over the MT1 receptor. nih.gov
Serotonin and Dopamine Receptors: As mentioned in the antipsychotic activity section, furo[3,2-c]pyridine derivatives show a strong affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak affinity for dopamine D2 receptors. nih.govresearchgate.net This receptor profile is a key characteristic of atypical antipsychotics and suggests that these compounds may achieve their effects through a primary interaction with the serotonin system. nih.gov
Adrenergic Receptors: Studies on the biological activity of tetrahydro-benzofuropyridines, which are structurally related to furo[3,2-c]pyridines, have shown a high affinity for α1 and α2 adrenergic receptor subtypes.
Table 6: Melatonin Receptor (MT1/MT2) Binding Affinity of a Furo[3,2-c]pyridine Derivative
| Compound | Receptor | Binding Affinity (Kᵢ) |
| 4d (8,9-dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridine derivative) | MT₁ | 0.062 nM |
| MT₂ | 0.420 nM |
Data from a study on novel tricyclic dihydrofuran derivatives. nih.gov
Antituberculosis Activity Investigations
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the development of novel antitubercular agents. nih.gov Research has shown that certain hydrogenated furo[3,2-c]pyridines exhibit potent antituberculosis activity. beilstein-journals.org Specifically, a lactam derivative of the tetrahydrofuro[3,2-c]pyridine skeleton has demonstrated excellent selectivity for the H37Rv strain of Mycobacterium tuberculosis. beilstein-journals.org
In the broader context of fused pyridine derivatives, which includes the furo[3,2-c]pyridine core, antitubercular activity is a recognized biological property. dntb.gov.ua The structural features of these compounds contribute to their potential as effective agents against tuberculosis. dntb.gov.ua Further investigations into furo[2,3-b]pyridine (B1315467) derivatives, a related isomeric scaffold, have identified compounds with promising and selective bioactivity against various drug-resistant strains of Mycobacterium tuberculosis. nih.gov The development of isoniazid (B1672263) (INH)-resistant MTB strains has prompted the redesign of existing drugs to create effective analogs. In this vein, certain pyridine derivatives have shown encouraging antimycobacterial activity against the H37Rv strain and various drug-resistant isolates. nih.gov
| Compound Class | Specific Compound/Derivative | Activity/Finding | Reference |
| Hydrogenated Furo[3,2-c]pyridines | Lactam derivative of tetrahydrofuro[3,2-c]pyridine | Potent antituberculosis activity with excellent selectivity for Mycobacterium tuberculosis strain H37Rv. | beilstein-journals.org |
| Fused Pyridine Derivatives | General | Recognized for their antituberculosis activity. | dntb.gov.ua |
| Furo[2,3-b]pyridines | In-house library of furopyridines | Identification of a selective bioactive compound against different drug-resistant strains of Mycobacterium tuberculosis. | nih.gov |
| Pyridine Derivatives | Analogs designed to combat INH-resistance | Displayed encouraging antimycobacterial activity against the H37Rv strain and drug-resistant isolates. | nih.gov |
In Vitro and In Vivo Assessment of Antioxidant Activity
The antioxidant potential of furo[3,2-c]pyridine-based compounds has been a subject of interest. Furan natural derivatives, which share the core furan ring, are known to possess effective antioxidant properties. nih.gov These compounds can exert their effects by scavenging free radicals and modulating cellular activities. nih.gov For instance, naturally occurring furan fatty acids are potent hydroxyl radical scavengers. nih.gov The antioxidant activity of these compounds is often attributed to their ability to counteract reactive oxygen species involved in inflammatory processes. nih.gov
In Vitro and In Vivo Assessment of Anti-inflammatory Activity
Several furo[3,2-c]pyridine derivatives have been investigated for their anti-inflammatory properties. A one-pot synthesis of tetrahydrofuro[3,2-c]pyridine-2-carboxylate derivatives yielded compounds that were evaluated for their anti-inflammatory activity. researchgate.net Notably, some of these compounds were found to be excellent inhibitors of key inflammatory mediators such as TNF-α, IL-6, and COX-2, as well as β-glucuronidase. researchgate.net
The broader class of furan derivatives has been shown to exhibit anti-inflammatory effects through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov They also regulate the mRNA expression of inflammatory mediators and possess antioxidant activities that contribute to their anti-inflammatory profile. nih.gov The structural features of furan and other aromatic rings within these natural derivatives significantly influence their biological activity. nih.gov Furthermore, PAR-2, a receptor involved in inflammation, can be modulated by certain compounds, and its activation leads to the release of inflammatory cytokines and chemokines. google.com
| Compound/Derivative | Activity/Finding | Reference |
| Tetrahydrofuro[3,2-c]pyridine-2-carboxylates | Excellent inhibitors of TNF-α, IL-6, COX-2, and β-glucuronidase. | researchgate.net |
| Furan Natural Derivatives | Suppress NO and PGE2 production; regulate mRNA expression of inflammatory mediators. | nih.gov |
Antimicrobial Activity Investigations (Antibacterial and Antifungal)
The antimicrobial spectrum of furo[3,2-c]pyridine derivatives encompasses both antibacterial and antifungal activities. Synthesized derivatives of furo[3,2-c]pyridine have demonstrated moderate to good antimicrobial activity against various bacteria and filamentous fungi. distantreader.org For instance, certain compounds have shown efficacy against the bacteria Xanthomonas sp. and Erwinia amylovora, and the fungi Pyrenophora avenae and Fusarium graminearum. distantreader.org
The antimicrobial potential extends to related fused heterocyclic systems. For example, novel naphtho[2,1-b]furo[3,2-b]pyridine derivatives have been synthesized and screened for their antibacterial and antifungal properties. arkat-usa.org Similarly, furo[3,2-c]pyrones and furo[3,2-c]coumarins have been evaluated against several bacterial and fungal strains, with some compounds exhibiting promising activity. researchgate.net Furo[3,2-c]pyrazole-5-carbimidates have also shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. scispace.com Furthermore, a martinelline type analogue, hexahydrofuro[3,2-c]quinoline, has demonstrated the ability to enhance the fungistatic activity of miconazole (B906) against Candida albicans. nih.gov The broader class of fused pyridine derivatives is recognized for its antibacterial and antifungal properties. dntb.gov.ua
| Compound Class | Tested Organisms | Activity/Finding | Reference |
| Furo[3,2-c]pyridine derivatives | Xanthomonas sp., Erwinia amylovora, Pyrenophora avenae, Fusarium graminearum | Moderate to good antimicrobial activity. | distantreader.org |
| Naphtho[2,1-b]furo[3,2-b]pyridine derivatives | Bacteria and fungi | Screened for antibacterial and antifungal activity. | arkat-usa.org |
| Furo[3,2-c]pyrones and Furo[3,2-c]coumarins | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans | Some compounds showed noteworthy outcomes. | researchgate.net |
| Furo[3,2-c]pyrazole-5-carbimidates | Gram-positive and Gram-negative bacteria | Significant antibacterial activity with MICs ranging from 1.56 to 12.55 µg/mL. | scispace.com |
| Hexahydrofuro[3,2-c]quinoline | Candida albicans | Enhanced the fungistatic activity of miconazole. | nih.gov |
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its dysregulation is implicated in various cancers. nih.gov The furo[3,2-b]pyridine core, an isomer of furo[3,2-c]pyridine, has been identified as a novel scaffold for efficient modulators of the Hedgehog signaling pathway. nih.govcbs.dksigmaaldrich.comresearchgate.netmedchemexpress.comresearchgate.net
Specifically, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines that are inactive as kinase inhibitors have been found to be sub-micromolar modulators of the Hedgehog pathway. nih.govcbs.dksigmaaldrich.comresearchgate.netresearchgate.net These findings suggest that the furo[3,2-b]pyridine scaffold is a privileged structure for developing molecules that can target this important signaling cascade. nih.govcbs.dksigmaaldrich.commedchemexpress.comresearchgate.net Inhibition of the Hh signaling pathway is considered an attractive approach for cancer treatment. nih.gov
| Compound Class | Activity/Finding | Reference |
| 3,5,7-Trisubstituted Furo[3,2-b]pyridines | Sub-micromolar modulators of the Hedgehog pathway. | nih.govcbs.dksigmaaldrich.comresearchgate.netresearchgate.net |
| Furo[3,2-b]pyridine core | Identified as a novel scaffold for efficient modulators of the Hedgehog signaling pathway. | nih.govcbs.dksigmaaldrich.commedchemexpress.comresearchgate.net |
Computational Chemistry and Molecular Modeling of Furo 3,2 C Pyridin 3 2h One Systems
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is instrumental in understanding the interactions between small molecules, such as furo[3,2-c]pyridin-3(2H)-one derivatives, and their biological targets, typically proteins. These studies are crucial for elucidating the mechanism of action and for the rational design of more potent and selective inhibitors.
Research on derivatives of the furo[3,2-c]pyridine (B1313802) core has demonstrated their potential to interact with various biological targets implicated in diseases like cancer. For instance, derivatives of the isomeric furo[2,3-b]pyridine (B1315467) have been investigated as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govresearchgate.net Overexpression of CDK2 is associated with the development of cancer, making it a prime target for therapeutic intervention. nih.govresearchgate.net Molecular docking studies have been instrumental in identifying potent inhibitors among a series of synthesized furo[2,3-b]indol-3a-ol derivatives. nih.govresearchgate.net
In one such study, a series of novel furo[2,3-b]indol-3a-ol derivatives were docked into the active site of the CDK2 enzyme. The results revealed that these compounds exhibited strong binding affinities, with one particular derivative, compound 3f, showing the best binding energy of -6.89 kcal/mol. nih.gov The docking analysis identified key interactions with amino acid residues within the catalytic site of the enzyme, which are crucial for its inhibitory activity. nih.gov
Similarly, other studies on related furopyridine systems have explored their interactions with targets such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), all of which are significant in cancer signaling pathways. researchgate.net The binding affinities and interaction modes predicted by molecular docking have provided a rationale for the observed cytotoxic activities of these compounds against breast cancer cell lines. researchgate.net
The following table summarizes the results of molecular docking studies for representative furo[3,2-c]pyridin-4(5H)-one and related furopyridine derivatives against various protein targets.
| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Furo[3,2-c]pyridin-4(5H)-one Derivative (XY153) | BRD4 BD2 | - | Not specified | nih.gov |
| Furo[2,3-b]indol-3a-ol Derivative (3f) | CDK2 | -6.89 | Not specified | nih.gov |
| Thiazolo[3,2-a]pyridine Derivative (4e) | α-amylase | -7.43 | Trp58, Trp59, Tyr62, Gln63, His101, Val107, Ile148, Asn152, Leu162, Thr163, Gly164, Leu165, Asp197, Ala198, Asp 236, Leu237, His299, Asp300, His305 | plos.org |
| Pyrano[3,2-c]pyridine Derivative (5) | EGFR | Not specified | Not specified | ekb.eg |
| Pyrano[3,2-c]pyridine Derivative (5) | VEGFR-2 | Not specified | Not specified | ekb.eg |
| Chlorogenic acid | SARS-CoV-2 Mpro | -7.18 | Asn142, His164, Arg188, Met165 | researchgate.net |
These studies underscore the utility of molecular docking in identifying promising lead compounds and in providing a molecular basis for their biological activity. The insights gained from these computational analyses are invaluable for the subsequent optimization of these scaffolds to enhance their therapeutic potential.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comirjweb.com It is a powerful tool for predicting various molecular properties, including geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller gap generally implies higher reactivity. nih.gov
DFT calculations have been employed to study the electronic properties of furo[2,3-b]indol-3a-ol derivatives, which are structurally related to the this compound system. nih.govresearchgate.net These studies, often performed using the B3LYP/6-31++G(d,p) basis set, provide insights into the electronic characteristics and reactivity of these compounds. nih.govresearchgate.net
For a series of furo[2,3-b]indol-3a-ol derivatives, DFT calculations revealed variations in their HOMO-LUMO energy gaps, which correlated with their chemical reactivity. nih.gov For instance, one compound with a low HOMO-LUMO energy gap of 4.114 eV was predicted to have a high degree of chemical reactivity. nih.gov The distribution of HOMO and LUMO orbitals also provides information about the electron-donating and electron-accepting regions of the molecule, respectively, which is crucial for understanding charge transfer phenomena. nih.gov
Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies. nih.govijcce.ac.ir These descriptors offer a quantitative measure of the molecule's stability and reactivity. For example, a higher electronegativity value suggests an enhanced ability to attract electrons. nih.gov
The table below presents a selection of calculated electronic properties for a representative furo[2,3-b]indol-3a-ol derivative from a DFT study.
| Compound | E HOMO (eV) | E LUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) | Reference |
| Furo[2,3-b]indol-3a-ol Derivative (3a) | Not specified | Not specified | 4.114 | 2.057 | Not specified | Not specified | nih.gov |
| Furo[2,3-b]indol-3a-ol Derivative (3b) | Not specified | Not specified | 4.178 | Not specified | Not specified | Not specified | nih.gov |
| Furo[2,3-b]indol-3a-ol Derivative (3c) | Not specified | Not specified | 4.233 | Not specified | Not specified | Not specified | nih.gov |
| Furo[2,3-b]indol-3a-ol Derivative (3f) | Not specified | Not specified | Not specified | Not specified | 5.231 | 6.351 | nih.gov |
These DFT studies provide a fundamental understanding of the electronic nature of the this compound scaffold and its derivatives, which is essential for predicting their reactivity and for designing molecules with desired electronic properties for various applications.
In Silico ADMET Profiling (Applicable to Drug-Like Properties, excluding Human Data)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a computational method used to predict the pharmacokinetic and toxicological properties of drug candidates early in the drug discovery process. nih.govwindows.net This approach helps in identifying compounds with favorable drug-like properties and in filtering out those with potential liabilities, thereby reducing the time and cost of drug development.
The drug-likeness of a compound is often assessed using rules such as Lipinski's rule of five, which predicts poor absorption or permeation when a molecule violates certain physicochemical parameters. Online tools and software are widely used to calculate these properties for novel compounds. chemrevlett.comnih.gov
For derivatives of the furopyridine scaffold, in silico ADMET studies have been conducted to evaluate their potential as drug candidates. nih.govresearchgate.netnih.gov These studies typically involve the calculation of various physicochemical properties and pharmacokinetic parameters.
A study on novel furo[2,3-d]pyrimidine (B11772683) derivatives, which share a similar heterocyclic core, utilized in silico ADMET analyses to explore their drug-likeness properties. nih.govwindows.net The results of these analyses, in conjunction with molecular docking data, helped in identifying promising candidates for further preclinical development. nih.gov
The following table presents a selection of predicted ADMET-related properties for the parent compound this compound, based on computational models. It is important to note that these are predicted values and may not fully correspond to experimental outcomes.
| Property | Predicted Value | Method/Source | Reference |
| Molecular Weight | 135.12 g/mol | Computed by PubChem | nih.gov |
| XLogP3-AA (LogP) | 0.4 | Computed by XLogP3 | nih.gov |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs | nih.gov |
| Rotatable Bond Count | 0 | Computed by Cactvs | nih.gov |
| Topological Polar Surface Area | 39.2 Ų | Computed by Cactvs | nih.gov |
These in silico predictions provide a valuable initial assessment of the drug-like potential of compounds based on the this compound scaffold, guiding the selection of candidates for further experimental validation.
Future Research Directions and Emerging Applications of Furo 3,2 C Pyridin 3 2h One in Chemical Biology
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of furo[3,2-c]pyridin-3(2H)-one derivatives has traditionally relied on multi-step procedures. Future research will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic strategies. Key areas of interest include:
Catalytic C-H Activation: Direct C-H functionalization of the pyridine (B92270) or furan (B31954) ring could provide a more direct route to novel analogs, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based syntheses for the this compound core and its derivatives would be a significant advancement.
Photoredox Catalysis: The use of visible light to drive chemical reactions has gained prominence. Photoredox-mediated cyclizations or functionalizations could offer mild and selective methods for constructing and modifying the furo[3,2-c]pyridine (B1313802) scaffold.
Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could lead to highly enantioselective and sustainable processes.
Exploration of Novel Biological Targets and Mechanistic Insights
While derivatives of this compound have shown promise against various targets, a vast landscape of biological space remains to be explored. Future investigations should aim to:
Identify New Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are often challenging to target with small molecules. The rigid, three-dimensional structure of the this compound scaffold makes it an attractive starting point for designing inhibitors of these interactions.
Uncover Novel Kinase Inhibitory Profiles: While some derivatives are known kinase inhibitors, a systematic screening against the human kinome could reveal unexpected and potent inhibitory activities against kinases implicated in cancer and other diseases.
Investigate Epigenetic Targets: The role of epigenetics in disease is increasingly recognized. Probing the activity of this compound derivatives against histone-modifying enzymes or other epigenetic regulators could open new therapeutic avenues.
Elucidate Mechanisms of Action: For compounds with known activity, detailed mechanistic studies are crucial. This includes identifying direct binding partners, understanding downstream signaling effects, and clarifying the structural basis of their activity through techniques like X-ray crystallography and cryo-electron microscopy.
Rational Design of Advanced Furo[3,2-c]pyridine-Based Chemical Probes
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound core can be elaborated to create sophisticated probes by:
Incorporating Photo-affinity Labels: The introduction of photoreactive groups, such as diazirines or benzophenones, would allow for covalent labeling of target proteins upon UV irradiation, facilitating target identification and validation.
Developing Fluorescently Labeled Probes: Attaching fluorophores to the scaffold would enable the visualization of the compound's subcellular localization and its interaction with biological targets in living cells using techniques like fluorescence microscopy.
Designing Biotinylated or "Clickable" Probes: The inclusion of biotin (B1667282) tags or handles for bioorthogonal "click" chemistry (e.g., alkynes or azides) would facilitate the affinity-based enrichment and subsequent identification of binding partners from complex biological lysates.
Table 1: Examples of Functional Groups for Advanced Chemical Probes
| Probe Type | Functional Group Example | Application |
| Photo-affinity Label | Phenyl-diazirine | Covalent labeling of target proteins |
| Fluorescent Label | Bodipy | Live-cell imaging and localization studies |
| Affinity-based Probe | Alkyne ("Click" handle) | Target enrichment and identification |
Synergistic Integration of Computational and Experimental Approaches
The interface of computational modeling and experimental validation is a powerful engine for modern drug discovery and chemical biology. For the this compound system, this synergy can be leveraged to:
Perform Virtual Screening: In silico screening of large compound libraries against known or predicted biological targets can prioritize the synthesis and testing of the most promising candidates, saving time and resources.
Guide Structure-Activity Relationship (SAR) Studies: Molecular docking and molecular dynamics (MD) simulations can provide insights into the binding modes of active compounds, helping to rationalize observed SAR and guide the design of more potent and selective analogs.
Predict ADME/Tox Properties: Computational models can be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles.
Elucidate Reaction Mechanisms: Quantum mechanical calculations can be employed to study the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the development of new synthetic methodologies.
Q & A
Q. What are the key synthetic routes for Furo[3,2-c]pyridin-3(2H)-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors like ethyl 3-hydroxypiconate. A common method includes:
- O-Alkylation : Reacting ethyl 3-hydroxypiconate with ethyl bromoacetate under basic conditions (e.g., potassium carbonate) to form a diester intermediate .
- Cyclization : Heating the diester in dimethylformamide (DMF) to induce ring closure .
- Hydrolysis and Decarboxylation : Treating the cyclized product with aqueous acid to remove ester groups, yielding the final compound . Optimizing solvent choice (e.g., DMF for polar aprotic conditions) and temperature (80–100°C) enhances yield. Industrial scalability may employ continuous flow reactors .
Q. How does the structural configuration of this compound influence its chemical reactivity?
The fused furan-pyridine system creates electron-deficient regions, making the compound prone to electrophilic substitution at the furan ring. Key structural determinants include:
- Methyl Substitution : A methyl group at position 2 (as in 2-Methylthis compound) increases steric hindrance, reducing reactivity compared to non-methylated analogs .
- Ring Fusion Position : Compared to Furo[3,2-b]pyridin-3(2H)-one, the [3,2-c] fusion alters π-orbital overlap, affecting redox properties and stability .
Advanced Research Questions
Q. How can researchers design experiments to assess the inhibitory effects of this compound on CLK enzymes?
- Enzyme Assays : Use recombinant CLK isoforms in kinase activity assays with ATP-competitive substrates (e.g., fluorescent peptides). Measure IC₅₀ values via dose-response curves .
- Cellular Models : Treat cancer cell lines (e.g., MDA-MB-231) and quantify downstream Hedgehog pathway markers (e.g., Gli1 mRNA) using qPCR .
- Structural Analysis : Perform molecular docking studies to identify binding interactions, focusing on the compound’s carbonyl group and CLK’s ATP-binding pocket . Controls should include known CLK inhibitors (e.g., TG003) to validate assay specificity .
Q. What methodologies are recommended for resolving contradictions in biological activity data across Furo[3,2-c]pyridine derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, halogen) and test against uniform assays (e.g., antiproliferative activity in MCF-7 cells). Use the following comparative table:
| Derivative | Substituent Position | IC₅₀ (µM) | Key Interaction |
|---|---|---|---|
| Parent Compound | None | 12.5 | CLK1 inhibition |
| 2-Methyl Derivative | C2 | 6.25 | Enhanced lipophilicity |
| 5-Fluoro Derivative | C5 | 25.0 | Reduced binding affinity |
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay conditions (e.g., ATP concentration in kinase assays) .
Q. How can computational modeling guide the optimization of this compound derivatives for selective kinase inhibition?
- Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic/electrophilic sites for functionalization .
- Molecular Dynamics (MD) : Simulate binding stability in CLK1 vs. CLK4 isoforms to identify residues critical for selectivity .
- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles (e.g., logP < 3, TPSA < 90 Ų) .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound purity and stability?
- HPLC-MS : Quantify impurities using a C18 column and acetonitrile/water gradient. Monitor for degradation products (e.g., hydrolyzed furan ring) .
- NMR : Assign peaks via ¹H-¹³C HSQC to confirm regiochemistry (e.g., distinguishing [3,2-c] from [2,3-c] isomers) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and track changes via UV-Vis spectroscopy (λmax ~270 nm) .
Q. What strategies mitigate challenges in scaling up this compound synthesis?
- Flow Chemistry : Implement continuous flow systems to improve heat transfer during cyclization, reducing side reactions .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance solvent sustainability without compromising yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
